CAS number and molecular structure of 4-Iodo-2-(trimethylsilyl)-1,3-thiazole
CAS number and molecular structure of 4-Iodo-2-(trimethylsilyl)-1,3-thiazole
[label="Desilylation / Electrophilic Trapping\n(TBAF or CsF + Elect
Orthogonal functionalization showing sequential C-4 cross-coupling and C-2 desilylation.
Experimental Methodology: Synthesis and Validation
To ensure high scientific integrity, the synthesis of 4-Iodo-2-(trimethylsilyl)-1,3-thiazole from 2,4-dibromothiazole must be executed as a self-validating system . The following protocol utilizes regioselective metal-halogen exchange, capitalizing on the electronic differentiation between the C-2 and C-4 positions[1],[2].
Phase 1: Regioselective C-2 Silylation
Objective: Selectively metalate the more electrophilic C-2 position and trap it with a silyl electrophile.
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Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve 2,4-dibromothiazole (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.
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Causality: Strict cryogenic control (-78 °C) is mandatory. Higher temperatures will trigger a thermodynamically driven "halogen dance," leading to a complex mixture of regioisomers[3].
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Metalation: Dropwise add n-Butyllithium (1.05 equiv, 1.6 M in hexanes). Stir for 30 minutes at -78 °C.
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Causality: The heightened electrophilicity of the C-2 carbon ensures the lithium-halogen exchange occurs exclusively at C-2, leaving the C-4 bromine untouched[1].
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Trapping: Add Chlorotrimethylsilane (TMSCl, 1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then slowly warm to room temperature.
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Workup & Self-Validation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
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Validation Checkpoint: Perform ¹H NMR analysis on the isolated intermediate. The successful formation of 4-bromo-2-(trimethylsilyl)thiazole is confirmed by a 9H singlet near 0.3 ppm (TMS group) and a single aromatic proton at C-5 (near 7.2 ppm). If a mixture of C-4 and C-5 protons is observed, the cryogenic temperature was compromised.
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Phase 2: C-4 Halogen-Metal Exchange and Iodination
Objective: Convert the C-4 bromide into a highly reactive C-4 iodide.
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Preparation: Dissolve the validated 4-bromo-2-(trimethylsilyl)thiazole in anhydrous THF under Argon and cool to -78 °C.
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Metalation: Dropwise add n-BuLi (1.05 equiv) or t-BuLi (2.1 equiv). Stir for 30 minutes.
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Causality: With C-2 robustly protected, the C-4 bromine is now the sole site available for lithium-halogen exchange.
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Trapping: Add a solution of elemental Iodine (I₂, 1.1 equiv) in anhydrous THF dropwise. Stir for 1 hour at -78 °C, then warm to room temperature.
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Workup & Self-Validation: Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine. Extract, dry, and concentrate.
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Validation Checkpoint: Perform GC-MS and ¹H NMR. The molecular ion peak will shift significantly (MW increases from 236.2 to 283.2 g/mol ). The C-5 proton will exhibit a slight downfield shift due to the anisotropic effect of the newly installed iodine atom.
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Synthetic workflow for 4-Iodo-2-(trimethylsilyl)thiazole via regioselective metalation.
Applications in Drug Development
The strategic value of 4-Iodo-2-(trimethylsilyl)-1,3-thiazole cannot be overstated in the context of API development. Thiazole rings are ubiquitous in FDA-approved drugs (e.g., Dasatinib, Meloxicam) and complex natural products (e.g., Epothilones, GE2270 A)[3].
By utilizing this specific building block, medicinal chemists can rapidly generate libraries of 2,4-disubstituted thiazoles. The workflow typically involves a primary at the highly reactive C-4 iodine, followed by a secondary functionalization at C-2 via fluoride-mediated desilylation and subsequent electrophilic trapping. This modularity drastically reduces step counts in linear synthetic sequences and improves overall yield in late-stage drug candidate optimization.
References
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NextSDS Chemical Database - 4-iodo-2-(trimethylsilyl)-1,3-thiazole Substance Information. Source: NextSDS. URL: [Link]
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The Journal of Organic Chemistry - Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Source: ACS Publications. URL:[Link]
